molecular formula C17H12FN5OS B10950719 3-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-2-sulfanylquinazolin-4(3H)-one

3-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-2-sulfanylquinazolin-4(3H)-one

Cat. No.: B10950719
M. Wt: 353.4 g/mol
InChI Key: JMFCUYCDHIDFTH-UHFFFAOYSA-N
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Description

3-[1-(3-Fluorobenzyl)-1H-1,2,4-triazol-3-yl]-2-sulfanyl-4(3H)-quinazolinone is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a fluorobenzyl group, a triazole ring, and a quinazolinone core. It has garnered significant interest in the scientific community due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(3-Fluorobenzyl)-1H-1,2,4-triazol-3-yl]-2-sulfanyl-4(3H)-quinazolinone typically involves multiple steps. One common synthetic route includes:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a click reaction between an azide and an alkyne. For instance, 3-fluorobenzyl azide can react with an alkyne under copper(I) catalysis to form the triazole ring.

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by cyclization of anthranilic acid derivatives with appropriate reagents.

    Coupling of the Triazole and Quinazolinone: The final step involves coupling the triazole ring with the quinazolinone core, often through nucleophilic substitution or other coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3-[1-(3-Fluorobenzyl)-1H-1,2,4-triazol-3-yl]-2-sulfanyl-4(3H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazolinone core can be reduced under specific conditions to form dihydroquinazolinones.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazolinones.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[1-(3-Fluorobenzyl)-1H-1,2,4-triazol-3-yl]-2-sulfanyl-4(3H)-quinazolinone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[1-(3-Fluorobenzyl)-1H-1,2,4-triazol-3-yl]-2-sulfanyl-4(3H)-quinazolinone involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The triazole ring and quinazolinone core are crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1-(3-Fluorobenzyl)-1H-1,2,4-triazol-3-yl]-2-sulfanyl-4(3H)-quinazolinone is unique due to its combination of a triazole ring, a quinazolinone core, and a sulfanyl group. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C17H12FN5OS

Molecular Weight

353.4 g/mol

IUPAC Name

3-[1-[(3-fluorophenyl)methyl]-1,2,4-triazol-3-yl]-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C17H12FN5OS/c18-12-5-3-4-11(8-12)9-22-10-19-16(21-22)23-15(24)13-6-1-2-7-14(13)20-17(23)25/h1-8,10H,9H2,(H,20,25)

InChI Key

JMFCUYCDHIDFTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=NN(C=N3)CC4=CC(=CC=C4)F

Origin of Product

United States

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